2-Methylnicotinamide is a derivative of nicotinamide, a form of vitamin B3. [, ] While structurally similar to nicotinamide, 2-methylnicotinamide exhibits distinct chemical properties and biological activities. [] It serves as a building block for synthesizing various biologically active compounds and is utilized in research to investigate cellular processes and potential therapeutic targets. [, , , , ]
2-Methylnicotinamide is a derivative of nicotinamide, which is part of the vitamin B3 family. This compound is recognized for its role in various biological processes, particularly in the context of methylation reactions within the body. It is formed through the methylation of nicotinamide and has been studied for its potential therapeutic applications, including its antibacterial properties.
2-Methylnicotinamide is classified as a methylated derivative of nicotinamide, which itself is a form of niacin. This compound can be found naturally in the human body as a product of niacin metabolism and is excreted in urine. The synthesis of 2-methylnicotinamide can occur endogenously through the action of nicotinamide N-methyltransferase, an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine to nicotinamide.
2-Methylnicotinamide can be synthesized through several methods, with one common approach being the methylation of nicotinamide. This process typically involves:
The molecular formula for 2-methylnicotinamide is . Its structure consists of a pyridine ring with an amide functional group and a methyl group attached to the nitrogen atom. The key structural features include:
2-Methylnicotinamide participates in various chemical reactions, primarily involving:
One notable reaction includes its conversion into 2-pyridone derivatives under specific conditions, which may involve heating or catalytic processes.
The mechanism of action for 2-methylnicotinamide primarily revolves around its role in cellular metabolism and its impact on methylation processes. It acts as a substrate for enzymes involved in methyl transfer, thereby influencing various metabolic pathways.
In liver disease contexts, increased levels of 2-methylnicotinamide have been observed, suggesting that it may play a protective role by facilitating detoxification processes through enhanced methylation.
2-Methylnicotinamide has several scientific applications, including:
The biosynthesis of 2-methylnicotinamide is catalyzed exclusively by nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme belonging to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. NNMT transfers a methyl group from the universal methyl donor SAM to the pyridine nitrogen of nicotinamide (NAM), yielding 2-methylnicotinamide and S-adenosyl-L-homocysteine (SAH) as co-products [5] [10]. The reaction follows a sequential ordered mechanism: SAM binds first, inducing conformational changes that create the NAM-binding pocket, followed by methyl transfer and sequential release of SAH and MNAM [2].
Table 1: Biochemical Characteristics of NNMT-Catalyzed 2-Methylnicotinamide Synthesis
Parameter | Value | Experimental Context | Significance |
---|---|---|---|
Km for NAM | 20–430 μM | Human liver, in vitro assays | Below physiological NAM concentrations (~500 μM) |
Km for SAM | 1.8–24 μM | Recombinant human NNMT | Reflects high affinity for methyl donor |
Catalytic rate (kcat) | 0.5–1.2 min⁻¹ | Purified enzyme kinetics | Indicates moderate turnover efficiency |
pH optimum | 7.0–7.5 | Tissue homogenates | Aligns with physiological cytosolic pH |
Inhibitor (MS2734) IC50 | 14 ± 1.5 μM | Bisubstrate analog | Validates NNMT as druggable target |
Structural studies reveal that NNMT’s active site contains critical residues (D197 and Y20 in humans) that position NAM for nucleophilic attack on the methylsulfonium group of SAM [2] [5]. The enzyme exhibits substrate promiscuity, methylating pyridine analogs like quinoline and isoquinoline, though physiological relevance remains uncertain [5]. Post-translational modifications further regulate activity: phosphorylation of Y11/S108 activates NNMT, while citrullination of R132 inhibits it [2].
NNMT expression dictates tissue-specific 2-methylnicotinamide production. The enzyme is most abundant in the liver—the primary site of systemic NAM clearance—followed by adipose tissue, kidney, and lung [5] [10]. Within hepatocytes, NNMT acts as a NAM buffer: when intracellular NAM exceeds requirements for NAD+ salvage, excess is methylated for excretion [3] [5]. This prevents NAM accumulation, which could inhibit NAD+-consuming enzymes like sirtuins and PARPs [7].
Table 2: Tissue-Specific NNMT Expression and Metabolic Impact
Tissue | NNMT Expression Level | Primary Metabolic Role | Disease Association |
---|---|---|---|
Liver | High | Systemic NAM clearance, methionine cycling | NAFLD, hyperhomocysteinemia |
Adipose (white) | Moderate-high | Lipid storage regulation, thermogenesis | Obesity, insulin resistance |
Kidney | Moderate | NAM excretion, local NAD+ regulation | Diabetic nephropathy |
Brain | Very low | Limited (role unclear) | Not significant |
Cancer cells | Variable (often high) | Epigenetic remodeling, NAD+ pool depletion | Tumor progression (e.g., RCC, PDAC) |
Genetic and epigenetic factors significantly influence NNMT activity. Single nucleotide polymorphisms (SNPs) near the NNMT promoter (e.g., rs694539) correlate with altered expression in adipose tissue and liver, impacting obesity and diabetes risk [5] [8]. In cancer biology, NNMT upregulation depletes SAM and generates SAH, inhibiting methyltransferases and driving epigenetic dysregulation (e.g., hypomethylation of histones) in tumors like renal cell carcinoma [2] [5]. Adipose-specific NNMT overexpression in obesity similarly reduces SAM/SAH ratios, impairing lipid oxidation genes and promoting insulin resistance [8].
The methylation of NAM to 2-methylnicotinamide directly competes with NAD+ regeneration via the salvage pathway. NAMPT, the rate-limiting enzyme of NAD+ salvage, converts NAM to NMN with a Km of ~1 μM—significantly lower than NNMT’s Km for NAM (430 μM) [3] [7]. Consequently, NNMT-mediated methylation predominates only when NAM concentrations exceed salvage capacity. This establishes a metabolic competition:
Elevated NNMT activity depletes the NAM precursor pool, reducing NAD+ synthesis by 30–50% in experimental models [8] [10]. This depletion has cascading effects:
Table 3: Consequences of NNMT Overexpression on NAD+-Dependent Processes
NAD+-Dependent Process | Primary Mediators | Impact of NNMT Overexpression | Functional Outcome |
---|---|---|---|
Glycolysis/TCA cycle | NAD+/NADH redox coupling | ↓ NAD+/NADH ratio | Reduced ATP synthesis |
Mitochondrial respiration | Complex I (NADH dehydrogenase) | ↓ Electron donation capacity | ROS accumulation, oxidative stress |
Sirtuin signaling | SIRT1, SIRT3, SIRT6 | ↓ Deacetylase activity | Impaired stress resistance, metabolic inflexibility |
DNA repair | PARP1, PARP2 | ↓ Poly(ADP-ribose) formation | Genomic instability |
Calcium signaling | CD38 (NAD+ glycohydrolase) | ↓ Cyclic ADP-ribose production | Dysregulated intracellular Ca²⁺ |
2-Methylnicotinamide itself undergoes further metabolism via aldehyde oxidase (AOX1) to generate N1-methyl-2-pyridone-5-carboxamide (2py) and N1-methyl-4-pyridone-3-carboxamide (4py), which are excreted renally [5] [10]. Though historically considered inactive, recent studies suggest 2-methylnicotinamide may have vasoprotective and anti-inflammatory effects independent of NAD+ metabolism, potentially via prostacyclin release or PARP inhibition [8]. Nevertheless, its primary metabolic significance lies in diverting NAM from energy metabolism and signaling toward excretion.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7